molecular formula C22H28O7 B1194217 [(1S,4S,8R,9S,10S,11S,13S)-8-formyl-11-hydroxy-7,7-dimethyl-14-methylidene-2,15-dioxo-3-oxatetracyclo[11.2.1.01,10.04,9]hexadecan-9-yl]methyl acetate

[(1S,4S,8R,9S,10S,11S,13S)-8-formyl-11-hydroxy-7,7-dimethyl-14-methylidene-2,15-dioxo-3-oxatetracyclo[11.2.1.01,10.04,9]hexadecan-9-yl]methyl acetate

Cat. No. B1194217
M. Wt: 404.5 g/mol
InChI Key: QKDLQFSLLCQTOH-MVVUPFSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isodonal is a delta-lactone.

Scientific Research Applications

  • Synthesis and Chemical Reactions : The paper by Mosimann and Vogel (2000) discusses the synthesis of similar complex molecules, focusing on reactions like epoxidation and intramolecular cyclization. This research is crucial for understanding the chemical behavior and potential applications of similar compounds in synthetic chemistry (Mosimann & Vogel, 2000).

  • Pharmaceutical Applications : The study by Al-Oqail et al. (2003) explores the synthesis and evaluation of new azaartemisinin derivatives, which include compounds structurally related to the one . This research is significant for understanding potential pharmaceutical applications, particularly in the field of antimalarial and cytotoxic agents (Al-Oqail et al., 2003).

  • Advanced Organic Synthesis Techniques : The work by Rozek et al. (2001) demonstrates the synthesis of complex organic compounds, providing insights into methodologies that could be applied to synthesize and manipulate compounds similar to “[(1S,4S,8R,9S,10S,11S,13S)-8-formyl-11-hydroxy-7,7-dimethyl-14-methylidene-2,15-dioxo-3-oxatetracyclo[11.2.1.01,10.04,9]hexadecan-9-yl]methyl acetate” (Rozek et al., 2001).

  • Bioactive Compounds Synthesis : Research by Chakraborty and Raola (2018) on oxygenated heterocyclic metabolites highlights the potential of similar compounds in producing bioactive molecules with pharmaceutical applications, particularly in anti-inflammatory and antioxidant activities (Chakraborty & Raola, 2018).

properties

Product Name

[(1S,4S,8R,9S,10S,11S,13S)-8-formyl-11-hydroxy-7,7-dimethyl-14-methylidene-2,15-dioxo-3-oxatetracyclo[11.2.1.01,10.04,9]hexadecan-9-yl]methyl acetate

Molecular Formula

C22H28O7

Molecular Weight

404.5 g/mol

IUPAC Name

[(1S,4S,8R,9S,10S,11S,13S)-8-formyl-11-hydroxy-7,7-dimethyl-14-methylidene-2,15-dioxo-3-oxatetracyclo[11.2.1.01,10.04,9]hexadecan-9-yl]methyl acetate

InChI

InChI=1S/C22H28O7/c1-11-13-7-14(25)17-21(8-13,18(11)26)19(27)29-16-5-6-20(3,4)15(9-23)22(16,17)10-28-12(2)24/h9,13-17,25H,1,5-8,10H2,2-4H3/t13-,14+,15-,16+,17-,21+,22+/m1/s1

InChI Key

QKDLQFSLLCQTOH-MVVUPFSZSA-N

Isomeric SMILES

CC(=O)OC[C@@]12[C@H](CCC([C@H]1C=O)(C)C)OC(=O)[C@]34[C@H]2[C@H](C[C@H](C3)C(=C)C4=O)O

Canonical SMILES

CC(=O)OCC12C(CCC(C1C=O)(C)C)OC(=O)C34C2C(CC(C3)C(=C)C4=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,4S,8R,9S,10S,11S,13S)-8-formyl-11-hydroxy-7,7-dimethyl-14-methylidene-2,15-dioxo-3-oxatetracyclo[11.2.1.01,10.04,9]hexadecan-9-yl]methyl acetate
Reactant of Route 2
Reactant of Route 2
[(1S,4S,8R,9S,10S,11S,13S)-8-formyl-11-hydroxy-7,7-dimethyl-14-methylidene-2,15-dioxo-3-oxatetracyclo[11.2.1.01,10.04,9]hexadecan-9-yl]methyl acetate
Reactant of Route 3
[(1S,4S,8R,9S,10S,11S,13S)-8-formyl-11-hydroxy-7,7-dimethyl-14-methylidene-2,15-dioxo-3-oxatetracyclo[11.2.1.01,10.04,9]hexadecan-9-yl]methyl acetate
Reactant of Route 4
[(1S,4S,8R,9S,10S,11S,13S)-8-formyl-11-hydroxy-7,7-dimethyl-14-methylidene-2,15-dioxo-3-oxatetracyclo[11.2.1.01,10.04,9]hexadecan-9-yl]methyl acetate
Reactant of Route 5
[(1S,4S,8R,9S,10S,11S,13S)-8-formyl-11-hydroxy-7,7-dimethyl-14-methylidene-2,15-dioxo-3-oxatetracyclo[11.2.1.01,10.04,9]hexadecan-9-yl]methyl acetate
Reactant of Route 6
[(1S,4S,8R,9S,10S,11S,13S)-8-formyl-11-hydroxy-7,7-dimethyl-14-methylidene-2,15-dioxo-3-oxatetracyclo[11.2.1.01,10.04,9]hexadecan-9-yl]methyl acetate

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